Nicoboxil Nicoboxil Beta-Butoxyethyl nicotinate is an aromatic carboxylic acid and a member of pyridines.
Nicoboxil has been investigated for the treatment of Acute Low Back Pain, where it is typically considered an effective and safe therapeutic option. Nevertheless, it is predominantly found paired with nonivamide as a combination topical analgesic product where its proposed mechanism of action as a rubefacient is complementary and ultimately synergistic with nonivamide's capsaicin activity. Such combination topical analgesics are only available for purchase and use (for humans) in some parts of Europe and Asia, like Germany and Australia. Despite topical nicoboxil/nonivamide topical analgesic medication being used since the 1950s, recent studies demonstrate continued interest in the medication(s) given its demonstrated efficacy, safety, and capability to be used as an alternative musculoskeletal pain therapy option with less systemic side effects when compared to the oral non-steroidal anti-inflammatory drugs and opioids that may be more typically prescribed.
Brand Name: Vulcanchem
CAS No.: 1322-29-8
VCID: VC20942911
InChI: InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
SMILES: CCCCOCCOC(=O)C1=CN=CC=C1
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

Nicoboxil

CAS No.: 1322-29-8

Cat. No.: VC20942911

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Nicoboxil - 1322-29-8

CAS No. 1322-29-8
Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name 2-butoxyethyl pyridine-3-carboxylate
Standard InChI InChI=1S/C12H17NO3/c1-2-3-7-15-8-9-16-12(14)11-5-4-6-13-10-11/h4-6,10H,2-3,7-9H2,1H3
Standard InChI Key IZJRISIINLJVBU-UHFFFAOYSA-N
SMILES CCCCOCCOC(=O)C1=CN=CC=C1
Canonical SMILES CCCCOCCOC(=O)C1=CN=CC=C1

Chemical Structure and Properties

Nicoboxil, chemically identified as beta-butoxyethyl nicotinate, is a nicotinate ester with vasodilating properties used in topical preparations. Its molecular formula is C12H17NO3 with a molecular weight of 223.2683 g/mol . The compound is achiral with no defined stereocenters and maintains a neutral charge . Its chemical structure can be represented through various notations:

PropertyValue
Molecular FormulaC12H17NO3
Molecular Weight223.2683 g/mol
StereochemistryACHIRAL
Defined Stereocenters0/0
E/Z Centers0
Charge0
SMILES NotationCCCCOCCOC(=O)C1=CC=CN=C1
InChIKeyIZJRISIINLJVBU-UHFFFAOYSA-N
The structural arrangement of nicoboxil consists of a nicotinic acid core (pyridine-3-carboxylic acid) esterified with 2-butoxyethanol, which contributes to its moderate lipophilicity and ability to penetrate the skin barrier when applied topically . This physical property is essential for its therapeutic efficacy, allowing the active component to reach underlying tissues and exert its pharmacological effects.

Mechanism of Action

Pharmacological Pathways

The primary mechanism of action of nicoboxil involves vasodilation mediated through prostaglandin pathways . Upon topical application, nicoboxil initiates a series of biochemical events that ultimately lead to the relaxation of vascular smooth muscle in the application area. This process results in increased local blood flow, known as hyperemia, which serves multiple therapeutic purposes:

  • Enhancement of oxygen and nutrient delivery to damaged tissues

  • Improved elimination of metabolic waste products and inflammatory mediators

  • Generation of a warming sensation that provides symptomatic relief

  • Potential modulation of nociceptive signaling pathways
    The hyperemic effect produced by nicoboxil has been observed to have both an earlier onset and greater intensity compared to other vasodilatory compounds like nonivamide . This rapid and robust increase in blood flow contributes significantly to its therapeutic efficacy in managing pain and improving tissue healing processes.

Clinical Applications

Formulations and Therapeutic Uses

Nicoboxil is most commonly formulated as a component of topical preparations designed for external application. The most notable formulation is Finalgon®, which combines nicoboxil (2.5%) with nonivamide (0.4%) . This proprietary preparation has been in clinical use since the 1950s for treating discomfort of the musculoskeletal system .
The approved therapeutic applications of nicoboxil-containing preparations include:

ConditionApplication MethodTypical Concentration
RheumatismTopical ointment2.5%
ArthritisTopical ointment2.5%
LumbagoTopical ointment2.5%
Muscular achesTopical ointment2.5%
Sprains and strainsTopical ointment2.5%
Sporting injuriesTopical ointment2.5%
Conditions benefiting from local warmthTopical ointment2.5%
The therapeutic utility of nicoboxil stems from its ability to increase local blood flow, which generates warmth and facilitates the healing process . This makes it particularly beneficial in conditions where cold-induced or exacerbated pain is present, such as weather-sensitive arthritic conditions and muscle stiffness.

Clinical Research Evidence

Efficacy Studies

The efficacy of nicoboxil has been investigated in several clinical studies, most notably in combination with nonivamide. A significant Phase III randomized, double-blind, active- and placebo-controlled, multi-center trial published in 2015 evaluated the efficacy of nicoboxil 2.5%/nonivamide 0.4% ointment for the treatment of acute non-specific low back pain .
This comprehensive study involved 805 patients aged 18-74 years who were treated for up to 4 days with either the combination product, nicoboxil alone, nonivamide alone, or placebo . The primary endpoint was the difference in pain intensity between pre-dose baseline and 8 hours after the first application.
Key findings from this research include:

TreatmentPain Reduction After 8hPain Reduction at End of TreatmentStatistical Significance
Nicoboxil/Nonivamide2.410 points3.540 pointsp < 0.0001 vs. placebo, nicoboxil
Nicoboxil alone1.428 points2.371 pointsp < 0.0001 vs. combination
Nonivamide alone2.252 points3.074 pointsp = 0.0259 vs. combination
Placebo1.049 points1.884 pointsp < 0.0001 vs. combination
Additionally, low back mobility scores on Day 1 were significantly better for the combination compared with all other treatments (p < 0.044), and on Days 2-4, scores remained superior to placebo and nicoboxil alone (p < 0.003) . Patient assessments of efficacy also favored the combination treatment over all comparators (p ≤ 0.0129) .
These findings demonstrate that while nicoboxil contributes substantially to the therapeutic effect, the combination with nonivamide provides enhanced efficacy, suggesting potential synergistic effects between these compounds.

Pharmacodynamics and Pharmacokinetics

The pharmacodynamic profile of nicoboxil centers on its ability to induce local vasodilation through prostaglandin-mediated mechanisms . This effect typically begins shortly after application and may persist for several hours, providing the foundation for its therapeutic action.
The pharmacokinetic characteristics of topically applied nicoboxil include:

  • Limited systemic absorption through the skin

  • Localized action primarily at the site of application

  • Metabolism likely involving esterases that cleave the ester bond

  • Elimination primarily through local metabolism with minimal systemic distribution
    These properties contribute significantly to the favorable safety profile of nicoboxil when used as directed, as systemic exposure remains minimal while therapeutic effects are localized to the area of application.

Historical Development and Current Status

Topical nicoboxil/nonivamide preparations, such as Finalgon®, have been in clinical use since the 1950s for the treatment of musculoskeletal discomfort . The product was formally launched in 1994 and has maintained its clinical relevance due to its established efficacy and safety profile . The development of nicoboxil represents part of a broader trend in pharmaceutical research toward topical analgesics that provide localized pain relief without the systemic effects associated with oral pain medications. This approach is particularly valuable in populations where systemic medications may pose increased risks, such as elderly patients or those with multiple comorbidities.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator